![molecular formula C7H16Cl2N2 B1145709 3,7-Diazabiciclo[3.3.1]nonano dihidrocloruro CAS No. 1402430-53-8](/img/structure/B1145709.png)
3,7-Diazabiciclo[3.3.1]nonano dihidrocloruro
Descripción general
Descripción
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2.2ClH. It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Molecular Formula: CHN·2HCl
Molecular Weight: 174.16 g/mol
The compound acts primarily as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission in the central nervous system. This modulation is crucial for cognitive functions and memory processes, making it a target for research into neurological disorders .
Pharmaceutical Development
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is being investigated for its potential therapeutic effects in treating various disorders:
- Orexin Receptor Antagonism: The compound has shown promise as a non-peptide antagonist of orexin receptors, which are implicated in sleep disorders, anxiety, and addiction .
- Neuropharmacological Effects: Its derivatives have been studied for nootropic (cognitive-enhancing) and analgesic (pain-relieving) properties, with potential applications in treating cognitive dysfunctions and neuropathic pain .
Anticancer Activity
Research indicates that derivatives of 3,7-diazabicyclo[3.3.1]nonane exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action: These compounds induce apoptosis in cancer cells through the induction of polyamine catabolism while sparing normal cells .
- Case Study: A study demonstrated that the derivative BisP4 had IC50 values of 16.9 µM against MiaPaca-2 cells and 23.7 µM against BxPC-3 cells after 24 hours of treatment.
Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
---|---|---|---|
BisP4 | MiaPaca-2 | 16.9 | 24 |
BisP4 | BxPC-3 | 23.7 | 24 |
BisP4 | CFPAC-1 | 36.3 | 24 |
Neuropharmacological Research
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored to enhance subtype selectivity:
- Electrophysiological Studies: Compounds derived from the bicyclic structure have shown enhanced affinity for α4β2 nAChRs when modified with specific functional groups like carboxamides .
Summary of Biological Activities
The biological activities of 3,7-diazabicyclo[3.3.1]nonane dihydrochloride can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis selectively in cancer cells via polyamine catabolism |
Neuropharmacological | Exhibits nootropic effects; potential treatment for cognitive dysfunctions |
Antiarrhythmic | Demonstrates strong antiarrhythmic effects in experimental models |
Mecanismo De Acción
Target of Action
The primary targets of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride are AMPA receptors . These receptors are a type of glutamate receptor, which are involved in fast synaptic transmission in the central nervous system .
Mode of Action
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than other known positive allosteric modulators .
Biochemical Pathways
The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride facilitates glutamatergic neurotransmission in the central nervous system . This can have various downstream effects, including the induction of neurotrophic factors BDNF and NGF, which are responsible for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses .
Result of Action
The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride can have various molecular and cellular effects. It has been shown to have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . It may also accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties .
Action Environment
The action, efficacy, and stability of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride can be influenced by various environmental factors. For example, the compound’s storage temperature is 4 degrees Celsius Other factors such as pH, presence of other substances, and specific conditions within the body could also potentially influence its action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of a dicarboxylic acid ester with a diamine under controlled conditions. One common method includes the use of a dicarboxylic acid ester, such as dimethyl malonate, which is reacted with a diamine like ethylenediamine. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is often enhanced through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: This compound shares the same bicyclic structure but lacks the dihydrochloride component.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: This derivative includes propyl groups attached to the nitrogen atoms, altering its chemical properties.
Uniqueness
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its dual nitrogen atoms within a bicyclic framework, which imparts distinct reactivity and stability. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .
Actividad Biológica
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This compound is a derivative of the bispidine family, which has been extensively studied for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of 3,7-diazabicyclo[3.3.1]nonane. A notable example is the compound 4e , which demonstrated significant cytotoxic effects on HepG2 cancer cells while sparing normal fibroblasts. This selectivity suggests a mechanism involving the induction of polyamine (PA) catabolism specifically in cancer cells, leading to apoptosis without affecting healthy cells .
Case Study: Cytotoxicity Assessment
A study examined the cytotoxic effects of several bispidine derivatives against pancreatic cancer cell lines (MiaPaca-2, CFPAC-1, and BxPC-3). The derivative BisP4 was particularly effective, showing IC50 values of 16.9 µM, 23.7 µM, and 36.3 µM for the respective cell lines. The treatment time of 24 hours was sufficient to elicit a cytotoxic response across all tested cell lines .
Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
---|---|---|---|
BisP4 | MiaPaca-2 | 16.9 | 24 |
BisP4 | BxPC-3 | 23.7 | 24 |
BisP4 | CFPAC-1 | 36.3 | 24 |
Neuropharmacological Effects
In addition to its anticancer activity, 3,7-diazabicyclo[3.3.1]nonane dihydrochloride has been investigated for neuropharmacological effects such as nootropic and analgesic activities. Compounds derived from this bicyclic structure have shown promise in reversing scopolamine-induced amnesia in animal models and exhibited antihyperalgesic properties in neuropathic pain models .
The proposed mechanisms for these neuropharmacological effects include modulation of neurotransmitter systems and enhancement of neuroprotective pathways. Specifically, orexin receptor antagonism has been suggested as a therapeutic target for treating disorders related to orexinergic dysfunctions such as sleep disorders and mood disorders .
Antiarrhythmic Properties
Another significant area of research is the antiarrhythmic activity of 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds have been shown to exert strong antiarrhythmic effects in various experimental models, indicating their potential use in treating cardiac arrhythmias .
Summary of Biological Activities
The biological activities of 3,7-diazabicyclo[3.3.1]nonane dihydrochloride can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells via PA catabolism; selective toxicity towards cancer cells |
Neuropharmacological | Exhibits nootropic and analgesic properties; potential for treating cognitive dysfunctions |
Antiarrhythmic | Demonstrates strong antiarrhythmic effects in vivo; potential therapeutic applications in cardiology |
Propiedades
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZEHFTWOTZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402430-53-8 | |
Record name | 3,7-diazabicyclo[3.3.1]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Tedisamil impact cardiac electrophysiology, and what potential benefits does this hold for treating heart conditions?
A1: Tedisamil exhibits its effects by prolonging the ventricular effective refractory period (ERP) without significantly affecting ventricular conduction velocity []. The ERP represents the time during which the heart muscle cannot respond to further electrical stimulation, essentially acting as a protective mechanism against irregular heartbeats. By extending this period, Tedisamil may help prevent the initiation and propagation of life-threatening arrhythmias, particularly ventricular fibrillation, a chaotic heart rhythm often associated with sudden cardiac death. This mechanism is particularly relevant in the context of myocardial infarction, where damaged heart tissue is more susceptible to electrical instability. Research has shown that Tedisamil increased the ERP in a canine model of sudden cardiac death, demonstrating its potential as a therapeutic agent for preventing arrhythmias in at-risk individuals [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.